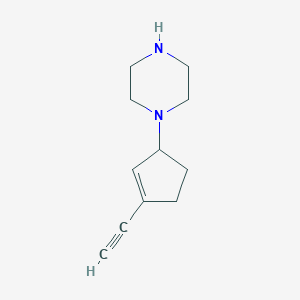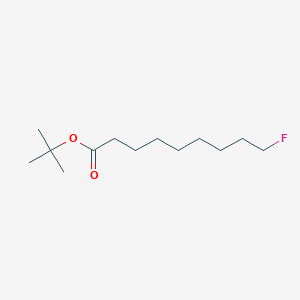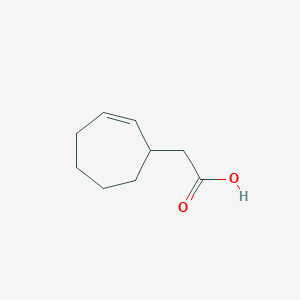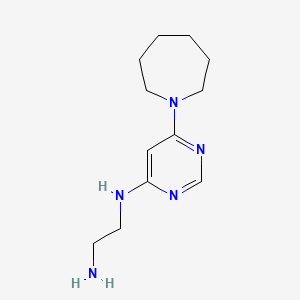
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an azepane group and an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Azepane Group: The azepane group can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the pyrimidine ring.
Attachment of the Ethane-1,2-diamine Moiety: The final step involves the reaction of the intermediate compound with ethane-1,2-diamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine or azepane derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against cancer cell lines.
Biological Studies: The compound is studied for its anti-inflammatory and antimicrobial properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or structural properties.
Wirkmechanismus
The mechanism of action of N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the azepane group, which imparts distinct steric and electronic properties, potentially enhancing its biological activity and specificity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H21N5 |
|---|---|
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
N'-[6-(azepan-1-yl)pyrimidin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N5/c13-5-6-14-11-9-12(16-10-15-11)17-7-3-1-2-4-8-17/h9-10H,1-8,13H2,(H,14,15,16) |
InChI-Schlüssel |
MRGANSRJYNMZSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


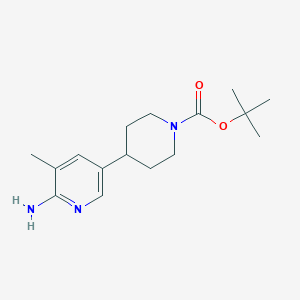
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)



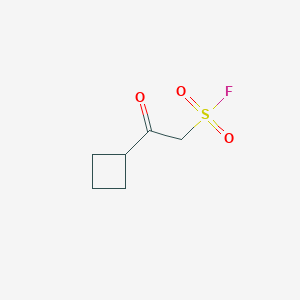
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
